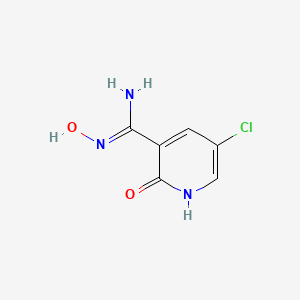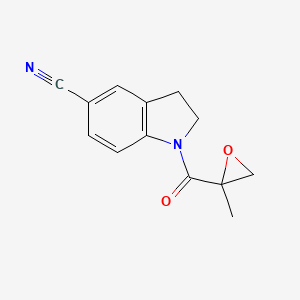
1-(3-Ethynylphenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It consists of a cyclobutanamine moiety attached to a 3-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Preparation of 3-Ethynylphenylboronic Acid: This can be achieved through the Sonogashira coupling reaction, where 3-bromophenylacetylene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Cyclobutanamine Formation: Cyclobutanamine can be synthesized from cyclobutanecarboxylic acid via Hofmann rearrangement under mildly acidic conditions using .
Suzuki-Miyaura Coupling: The final step involves coupling 3-ethynylphenylboronic acid with cyclobutanamine using a palladium catalyst and a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of 1-(3-ethylphenyl)cyclobutanamine.
Substitution: Formation of N-substituted cyclobutanamines.
Applications De Recherche Scientifique
1-(3-Ethynylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine: Lacks the ethynylphenyl group, making it less versatile in chemical reactions.
1-(3-Bromophenyl)cyclobutanamine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(3-Methylphenyl)cyclobutanamine: Contains a methyl group instead of an ethynyl group, affecting its chemical and biological properties.
Uniqueness
1-(3-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(3-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2 |
Clé InChI |
BLCDLPISTUAFNJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)



![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)








